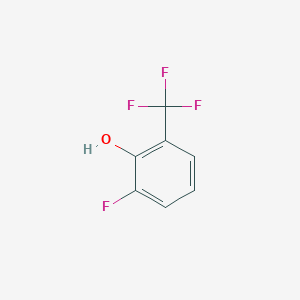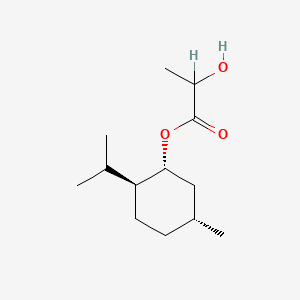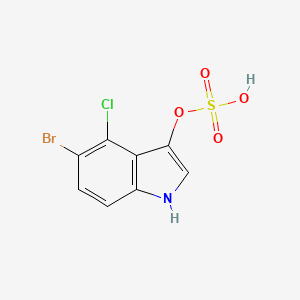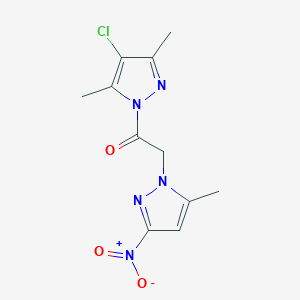
2-Fluoro-6-(trifluoromethyl)phenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Fluoro-6-(trifluoromethyl)phenol and related compounds involves complex chemical reactions, often requiring specific reagents and conditions for successful outcomes. For instance, the synthesis of pentafluorophenylxenon(II) fluoroborates, closely related to the compound of interest, is achieved through the reaction of xenon difluoride with tris(pentafluorophenyl)borane, demonstrating the versatility of fluorinated phenols in synthesizing novel cations (Naumann & Tyrra, 1989). Additionally, a convenient synthetic route has been developed for 2,4,6-tris(fluorosulfonyl)phenol, indicating the potential for creating variously substituted fluorophenols under specific conditions (Boiko et al., 2011)(Boiko et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-(trifluoromethyl)phenol and its derivatives has been studied using techniques such as gas-phase electron diffraction. These studies reveal the presence of weak intramolecular hydrogen bonding, which could influence the reactivity and physical properties of the molecule (Vajda & Hargittai, 1993)(Vajda & Hargittai, 1993).
Chemical Reactions and Properties
2-Fluoro-6-(trifluoromethyl)phenol participates in various chemical reactions, highlighting its reactivity and potential for modification. A novel synthesis route involving O-carboxydifluoromethylation and subsequent decarboxylative fluorination has been reported, offering a practical approach for O-trifluoromethylation of phenols (Zhou et al., 2016)(Zhou et al., 2016). Moreover, biocatalytic methods have been developed for the trifluoromethylation of unprotected phenols, demonstrating the compound's versatility in organic synthesis (Simon et al., 2016)(Simon et al., 2016).
Aplicaciones Científicas De Investigación
Biocatalytic Trifluoromethylation
2-Fluoro-6-(trifluoromethyl)phenol is involved in the biocatalytic trifluoromethylation of unprotected phenols. This process uses a biocatalyst (laccase), tBuOOH, and either Langlois' reagent or Baran's zinc sulfinate. It allows the introduction of trifluoromethyl groups into unprotected phenols under mild conditions, enhancing access to trifluoromethyl-substituted phenols not achievable by classical methods (Simon et al., 2016).
Site-Selective Metalation Reactions
The chemical properties of 2-Fluoro-6-(trifluoromethyl)phenol make it a substrate for site-selective metalation reactions. This involves O-Methoxymethyl (MOM) protected fluorophenols undergoing clean metalation and subsequent electrophilic substitution. The compound's specific isomers demonstrate ambivalent reactivity, showing diverse reaction paths depending on the reagents used (Marzi et al., 2001).
Theoretical Study of Molecular Geometry
In the field of computational chemistry, theoretical studies have been conducted on 2-trifluoromethylphenol, a related compound. These studies explore the conformational behavior, investigating the intramolecular hydrogen bonding and molecular geometry. This research contributes to the understanding of the chemical and physical properties of such fluorinated compounds (Kovács et al., 1996).
Preparation and Oxidative Polymerization
2-Fluoro-6-(trifluoromethyl)phenol is used in the preparation and oxidative polymerization of certain phenols, contributing to the development of new polymers. This includes the synthesis of poly[oxy-2-fluoro-6-(3-methyl-2-butenyl)-1,4-phenylene] and its copolymerization with 2,6-dimethylphenol, expanding the possibilities in polymer science (Hyun et al., 1988).
Synthesis of Novel Poly(arylene ether)s
This compound has been utilized in synthesizing novel poly(arylene ether)s based on specific phenol derivatives. The process involves aromatic nucleophilic displacement reactions, highlighting its relevance in producing materials with high thermal stability and solubility in various organic solvents (Salunke et al., 2007).
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of “2-Fluoro-6-(trifluoromethyl)phenol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Trifluoromethylated arenes are of interest for agrochemicals, pharmaceuticals, and advanced materials , suggesting potential areas for future research and development.
Mecanismo De Acción
Target of Action
It’s known that organofluorine compounds, such as this, often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound and its functional groups .
Mode of Action
Organofluorine compounds are known to interact with their targets through various mechanisms, often involving the formation of strong bonds with the target molecules due to the high electronegativity of fluorine .
Biochemical Pathways
Organofluorine compounds can influence a variety of biochemical pathways due to their potential to interact with a wide range of biological targets .
Pharmacokinetics
Organofluorine compounds are generally well-absorbed and can distribute widely in the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely and are
Propiedades
IUPAC Name |
2-fluoro-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBWKRKZXAQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379225 | |
| Record name | 2-fluoro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)phenol | |
CAS RN |
239135-50-3 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239135-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(phenacylamino)-sulfanylidenemethyl]benzamide](/img/structure/B1223573.png)
![4-[(2-Hydroxyanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1223575.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-ethyl-1-benzopyran-2-one](/img/structure/B1223577.png)
![2-[[2-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]amino]-3-thiophenecarboxamide](/img/structure/B1223579.png)


![7-Chlorotetrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B1223583.png)

![4-[5-(3-chloro-2-methylphenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1223586.png)
![4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester](/img/structure/B1223587.png)
![2-(1,3-Benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydrothiazol-5-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1223588.png)
![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonyl-4-piperidinecarboxamide](/img/structure/B1223591.png)
![N2,N2-dimethyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223595.png)
